2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes both dimethylamino and phenyl groups attached to an indene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione typically involves the reaction of dimethylamine with a suitable precursor, such as 2-phenyl-1H-indene-1,3(2H)-dione. The reaction conditions often include the use of a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The phenyl group may also play a role in the compound’s activity by facilitating interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a different core structure.
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the dimethylamino group but has a similar indene dione core.
N,N-Dimethylformamide: Contains the dimethylamino group but is structurally different.
Uniqueness
2-(Dimethylamino)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the combination of the dimethylamino and phenyl groups attached to the indene dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
3818-17-5 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(dimethylamino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-18(2)17(12-8-4-3-5-9-12)15(19)13-10-6-7-11-14(13)16(17)20/h3-11H,1-2H3 |
InChI Key |
PNKUFRAFNSLTTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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